3,4-Dihydro-6,7-isoquinolinediol: A Technical Overview of its Core Properties and Biological Activities
3,4-Dihydro-6,7-isoquinolinediol: A Technical Overview of its Core Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dihydro-6,7-isoquinolinediol, also known as 6,7-dihydroxy-3,4-dihydroisoquinoline, is a heterocyclic organic compound belonging to the dihydroisoquinoline class. This scaffold is a core structural motif in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities.[1] The presence of a catechol moiety (the 6,7-diol group) makes it structurally related to dopamine and other endogenous catecholamines, suggesting potential interactions with adrenergic and dopaminergic systems. This document provides a comprehensive technical guide on the fundamental chemical, physical, and biological properties of 3,4-Dihydro-6,7-isoquinolinediol, including experimental methodologies and an exploration of its known signaling pathways.
Chemical and Physical Properties
The basic chemical and physical properties of 3,4-Dihydro-6,7-isoquinolinediol are summarized below. The data has been compiled from various chemical databases and suppliers.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 4602-83-9 | [2][3] |
| Molecular Formula | C₉H₉NO₂ | [2][4] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Yellow to orange crystals or powdery solid; Dark Yellow to Dark Green Solid | [3][4] |
| Melting Point | 244-248 °C; 260-265 °C | [4] |
| Boiling Point | 290.25 °C (rough estimate) | [4] |
| Solubility | Soluble in water and some organic solvents (e.g., ethanol, acetone). Water solubility may be limited due to the aromatic ring structure. | [4] |
| Stability | Relatively stable at room temperature when protected from light. May decompose under high temperature, strong acids, strong bases, or oxidizing agents. | [4] |
Table 2: Computed Chemical Properties
| Property | Value | Reference(s) |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Topological Polar Surface Area | 52.8 Ų | [2] |
| Complexity | 193 | [2] |
| Formal Charge | 0 | [2] |
Biological Activity and Signaling Pathways
3,4-Dihydro-6,7-isoquinolinediol has demonstrated specific biological activities, primarily related to its interaction with adrenergic receptors and its role in inflammatory processes. Its structural similarity to dopamine-derived neurotoxins also suggests a potential role in neurobiology.
Adrenergic Receptor Agonism
The compound acts as an agonist for the β2-adrenergic receptor (β2-AR).[5] The β2-AR is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels, leading to a variety of cellular responses.
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Quantitative Data:
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EC₅₀: 106.9 μM in CH-K1/GA1S cells for β2-AR agonism.[5]
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Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 murine macrophage cells.[5] Overproduction of NO is a hallmark of inflammatory conditions.
Potential Neurotoxicity
While not directly demonstrated for 3,4-Dihydro-6,7-isoquinolinediol itself, its fully reduced analog, 1,2,3,4-tetrahydroisoquinoline-6,7-diol (Norsalsolinol), is a known dopaminergic neurotoxin.[6] These compounds can be formed endogenously from dopamine and are implicated as potential contributors to the pathology of Parkinson's disease.[6][7] The mechanism is thought to involve oxidative stress and mitochondrial dysfunction. The oxidation of the dihydroisoquinoline could potentially lead to the formation of reactive quinone species, contributing to cellular damage.
Experimental Protocols
Synthesis Protocol (General Method)
A common method for synthesizing 3,4-dihydroisoquinolines is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. A specific synthesis for the 6,7-dihydroxy variant is also described.[4][8]
Methodology Outline:
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Iodination: 3,4-Dihydroisoquinoline is reacted with iodic acid to produce 3,4-dihydro-6,7-diiodoisoquinoline.[4]
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Hydroxylation: The resulting diiodo-intermediate is then treated with sodium sulfite under alkaline conditions to yield the final product, 3,4-Dihydro-6,7-isoquinolinediol.[4]
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Purification: The final product would typically be purified using standard techniques such as recrystallization or column chromatography.
β2-Adrenergic Receptor Agonism Assay
This assay measures the ability of a compound to activate the β2-AR, typically by quantifying the production of a downstream second messenger like cAMP.
General Protocol:
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Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human β2-AR and a cAMP-responsive reporter system (e.g., GloSensor) are cultured under standard conditions.
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Compound Preparation: 3,4-Dihydro-6,7-isoquinolinediol is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
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Cell Treatment: Cells are seeded in microplates and treated with the various concentrations of the test compound. A known agonist (e.g., isoproterenol) is used as a positive control.
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Signal Detection: After an incubation period, the reporter signal (e.g., luminescence for GloSensor) is measured using a plate reader.
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Data Analysis: The signal intensity is plotted against the compound concentration, and a dose-response curve is fitted to determine the EC₅₀ value.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite (a stable breakdown product of NO) in cell culture supernatant as an index of NO production.
General Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
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Cell Plating: Cells are seeded into 96-well plates and allowed to adhere.
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Treatment: Cells are pre-treated with various concentrations of 3,4-Dihydro-6,7-isoquinolinediol for a set period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells (except for the negative control).
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Incubation: The plates are incubated for an extended period (e.g., 24 hours) to allow for NO production.
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Quantification: A sample of the cell culture supernatant is mixed with Griess reagent. The formation of a magenta-colored azo dye is measured spectrophotometrically (at ~540 nm).
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Analysis: The absorbance is compared to a standard curve of sodium nitrite to determine the nitrite concentration. The inhibitory effect of the compound is calculated relative to the LPS-only control.
Conclusion
3,4-Dihydro-6,7-isoquinolinediol is a biologically active molecule with defined effects as a β2-adrenergic receptor agonist and an inhibitor of inflammatory nitric oxide production.[5] Its structural relationship to endogenous catecholamines and known neurotoxins suggests that further investigation into its neurobiological properties is warranted.[6] The methodologies and data presented in this guide offer a foundational resource for researchers interested in exploring the therapeutic potential and toxicological profile of this and related dihydroisoquinoline compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 6,7-Dihydroxy-3,4-dihydroisoquinoline | C9H9NO2 | CID 2724817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chembk.com [chembk.com]
- 5. 3,4-Dihydro-6,7-isoquinolinediol - Immunomart [immunomart.com]
- 6. Norsalsolinol - Wikipedia [en.wikipedia.org]
- 7. Dopaminergic neurotoxins, 6,7-dihydroxy-1-(3', 4'-dihydroxybenzyl)-isoquinolines, cause different types of cell death in SH-SY5Y cells: apoptosis was induced by oxidized papaverolines and necrosis by reduced tetrahydropapaverolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
